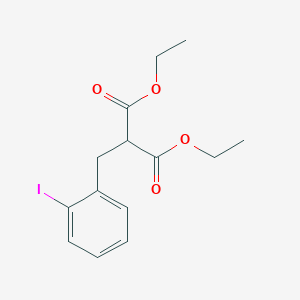
Diethyl 2-(2-iodobenzyl)malonate
Übersicht
Beschreibung
Diethyl 2-(2-iodobenzyl)malonate is an organic compound that belongs to the class of malonic acid esters It is characterized by the presence of an iodobenzyl group attached to the malonic acid moiety, which is further esterified with diethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-iodobenzyl)malonate typically involves the malonic ester synthesis. This process includes the following steps:
Deprotonation: Diethyl malonate is deprotonated using a strong base such as sodium ethoxide to form an enolate ion.
Hydrolysis and Decarboxylation: The ester can be hydrolyzed under acidic conditions and subsequently decarboxylated to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(2-iodobenzyl)malonate can undergo various chemical reactions, including:
Substitution Reactions: The iodobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Nucleophiles: Alkyl halides, aryl halides.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Substituted Acetic Acids: Formed through decarboxylation.
Carboxylic Acids: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(2-iodobenzyl)malonate has several applications in scientific research:
Medicine: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl 2-(2-iodobenzyl)malonate involves the formation of enolate ions through deprotonation. These enolate ions can then participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is primarily due to the presence of the iodobenzyl group, which can be readily substituted under appropriate conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl 2-(2-iodobenzyl)malonate.
Ethyl acetoacetate: Similar in structure and reactivity, used in acetoacetic ester synthesis.
Methyl malonate: Another malonic acid ester with similar reactivity.
Uniqueness
This compound is unique due to the presence of the iodobenzyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Eigenschaften
CAS-Nummer |
111373-31-0 |
|---|---|
Molekularformel |
C14H17IO4 |
Molekulargewicht |
376.19 g/mol |
IUPAC-Name |
diethyl 2-[(2-iodophenyl)methyl]propanedioate |
InChI |
InChI=1S/C14H17IO4/c1-3-18-13(16)11(14(17)19-4-2)9-10-7-5-6-8-12(10)15/h5-8,11H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
RVUBNVZTBJYNOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=CC=C1I)C(=O)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














